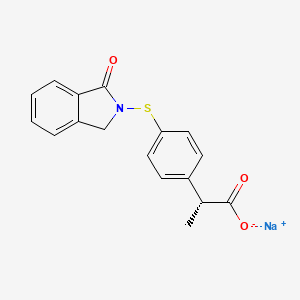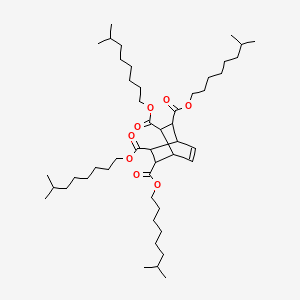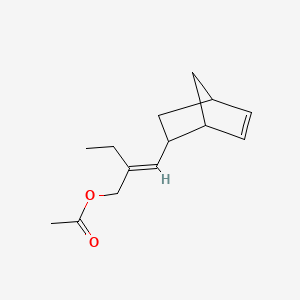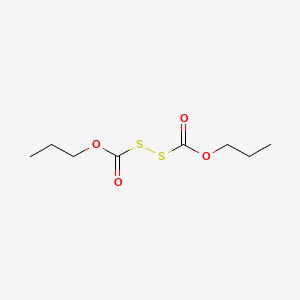
Thioperoxydicarbonic acid, dipropyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(1-propyl) dixanthogen is an organosulfur compound with the molecular formula C8H14O2S4. It is a yellow to yellow-green substance that is insoluble in water but soluble in organic solvents such as ethanol, acetone, benzene, and gasoline . This compound is primarily used as a flotation agent in the mining industry, as well as a polymerization regulator, lubricant additive, and in the production of rubber and latex products .
Preparation Methods
Bis(1-propyl) dixanthogen is synthesized through the oxidation of sodium isopropyl xanthate with potassium persulfate . The reaction involves the following steps:
- Dissolving sodium isopropyl xanthate in water.
- Adding potassium persulfate to the solution.
- Allowing the oxidation reaction to proceed, forming bis(1-propyl) dixanthogen.
- Isolating the product through washing and drying .
Industrial production methods typically involve similar steps but on a larger scale, with careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Bis(1-propyl) dixanthogen undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols and disulfides.
Substitution: It can undergo nucleophilic substitution reactions, where the xanthate group is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Bis(1-propyl) dixanthogen has several scientific research applications:
Mechanism of Action
The mechanism by which bis(1-propyl) dixanthogen exerts its effects involves the formation of disulfide bonds with thiol groups in proteins and other molecules. This can lead to the inhibition of enzyme activity and disruption of protein-protein interactions . The molecular targets and pathways involved include enzymes with active site cysteine residues and signaling pathways that rely on thiol-disulfide exchange reactions .
Comparison with Similar Compounds
Bis(1-propyl) dixanthogen is similar to other dixanthogen compounds, such as bis(isopropyl) dixanthogen and bis(ethyl) dixanthogen . These compounds share similar chemical structures and properties but differ in the length and branching of their alkyl groups. The uniqueness of bis(1-propyl) dixanthogen lies in its specific alkyl group, which can influence its solubility, reactivity, and biological activity .
Similar compounds include:
- Bis(isopropyl) dixanthogen
- Bis(ethyl) dixanthogen
- Bis(methyl) dixanthogen
These compounds are used in similar applications but may have different efficiencies and specificities depending on the context.
Properties
CAS No. |
3750-28-5 |
|---|---|
Molecular Formula |
C8H14O4S2 |
Molecular Weight |
238.3 g/mol |
IUPAC Name |
propyl (propoxycarbonyldisulfanyl)formate |
InChI |
InChI=1S/C8H14O4S2/c1-3-5-11-7(9)13-14-8(10)12-6-4-2/h3-6H2,1-2H3 |
InChI Key |
XAEMUOQZSOXMRG-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)SSC(=O)OCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


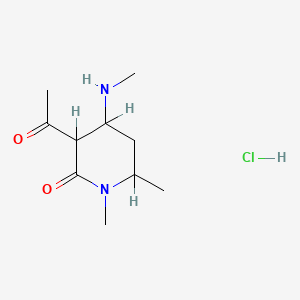

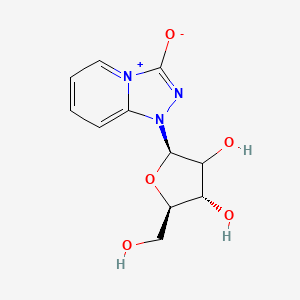
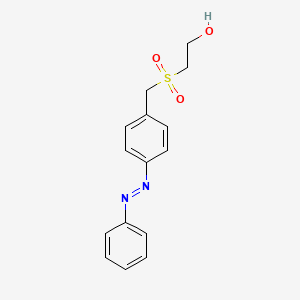
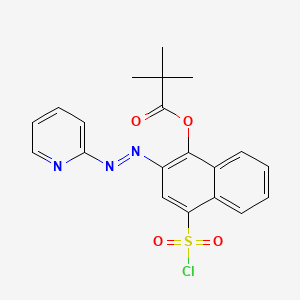
![1-[1-[(2-aminopyridin-4-yl)methyl]indol-4-yl]-3-(5-bromo-2-methoxyphenyl)urea;hydrochloride](/img/structure/B15179114.png)
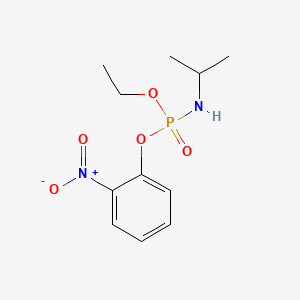
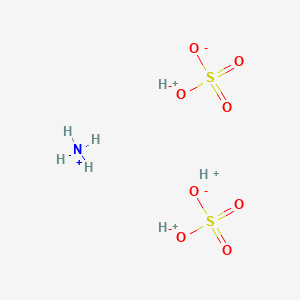
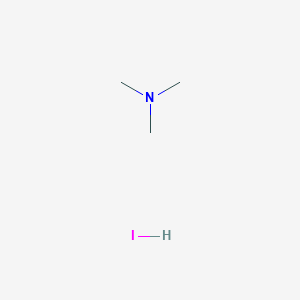
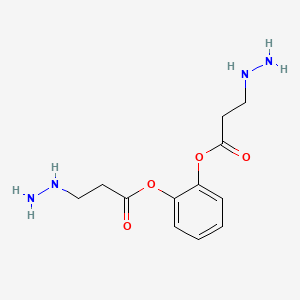
![2-O-[(1S)-1,4-dihydroxybutyl] 1-O-tridecyl benzene-1,2-dicarboxylate](/img/structure/B15179168.png)
